4,6-Dimethoxy-2-methylpyrimidine
Overview
Description
4,6-Dimethoxy-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at positions 4 and 6, and a methyl group at position 2
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethoxy-2-methylpyrimidine is believed to be the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Mode of Action
This compound functions as an inhibitor of DHFR . By binding to this enzyme, it impedes its activity, disrupting the production of purines and pyrimidines . This interaction and the resulting changes can affect various biochemical processes within the cell.
Biochemical Pathways
The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the action of this compound can have significant downstream effects on DNA replication and RNA transcription processes.
Result of Action
The inhibition of DHFR by this compound leads to a disruption in the production of purines and pyrimidines . This disruption can ultimately lead to the inhibition of cell growth and proliferation , as these processes are heavily dependent on the synthesis of new DNA and RNA molecules.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines play a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA . The specific enzymes, proteins, and other biomolecules that 4,6-Dimethoxy-2-methylpyrimidine interacts with are yet to be identified.
Molecular Mechanism
It is believed to function as an inhibitor of the enzyme dihydrofolate reductase (DHFR), a vital enzyme involved in the biosynthesis of tetrahydrofolate, a critical cofactor involved in purine and pyrimidine synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding a high purity product . Another method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials such as acetamidine hydrochloride and diethyl malonate. The process includes condensation, cyclization, and methylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with sodium methyl mercaptide.
Diazo Coupling: Formation of azo derivatives through reaction with diazotised aromatic amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methyl mercaptide.
Oxidation: Hydrogen peroxide and sodium tungstate dihydrate.
Diazo Coupling: Diazotised aromatic amines.
Major Products Formed:
Nucleophilic Substitution: 4,6-Dimethoxy-2-methylthiopyrimidine.
Oxidation: 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
Diazo Coupling: Azo derivatives with various aromatic amines.
Scientific Research Applications
4,6-Dimethoxy-2-methylpyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dimethoxy-2-methylpyrimidine can be compared with other similar compounds such as:
4,6-Dihydroxy-2-methylpyrimidine: Known for its use in the synthesis of antihypertensive medicines and high-energy materials.
2,4-Dimethoxy-6-methylpyrimidine: Another derivative with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJAXMTUACMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452904 | |
Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-48-8 | |
Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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